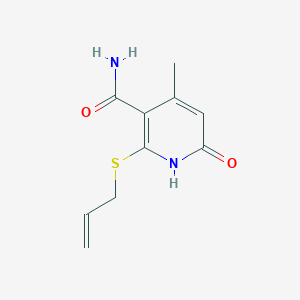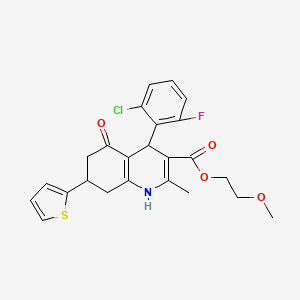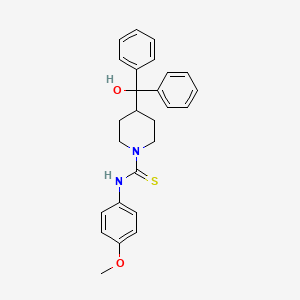![molecular formula C16H15FN2O2 B4046756 2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B4046756.png)
2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenol
Overview
Description
The compound “2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenol” is a complex organic molecule that contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a phenol group (a benzene ring with a hydroxyl group). The presence of the fluorophenyl group suggests that this compound might have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. It contains a pyrazole ring, which is a type of heterocycle, and also has fluorophenyl and methoxyphenol groups attached. These groups are likely to influence the compound’s reactivity and other properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored or used. The pyrazole ring, fluorophenyl group, and methoxyphenol group could all potentially participate in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Based on its name, it is likely to be a solid at room temperature. The presence of the fluorophenyl and methoxyphenol groups suggests that it might have interesting optical or electronic properties .Scientific Research Applications
Synthesis and Characterization
Versatile Synthesis of Fluorinated Compounds : Shi, Wang, and Schlosser (1996) highlighted the use of 2-fluoro-3-methoxyacrylic acid derivatives for synthesizing fluorine-bearing pyrazolones and other heterocyclic compounds. This approach underlines the compound's utility in creating structurally diverse fluorinated molecules, which are crucial in pharmaceuticals and materials science Shi, G., Wang, Q., & Schlosser, M. (1996).
Molecular Docking and Quantum Chemical Calculations : Viji et al. (2020) explored the molecular structure and spectroscopic data of similar compounds through DFT calculations, providing insights into their molecular properties and potential biological effects. This study showcases the application of computational methods to understand the compound's structural and electronic characteristics Viji, A., et al. (2020).
Photophysical and Physicochemical Investigation
Photophysical Properties of Novel Pyrazoline Derivatives : Khan (2020) conducted a multi-step synthesis to investigate the photophysical properties of a similar pyrazoline derivative. The study demonstrated its application as a fluorescent chemosensor for detecting Fe3+ metal ions, highlighting the compound's potential in analytical and sensor technologies Khan, S. A. (2020).
Antimicrobial Activity
Synthesis and Antimicrobial Activity : Puthran et al. (2019) synthesized novel Schiff bases using a similar structural framework and evaluated their antimicrobial activity. Some derivatives exhibited excellent activity, showcasing the compound's relevance in developing new antimicrobial agents Puthran, D., et al. (2019).
Corrosion Inhibition
Corrosion Inhibition Studies : Lgaz et al. (2020) investigated the use of pyrazoline derivatives for corrosion inhibition of mild steel in hydrochloric acid solution. Their findings highlight the compound's practical application in protecting industrial materials against corrosion, an essential aspect of materials science and engineering Lgaz, H., et al. (2020).
Safety and Hazards
Future Directions
The study of complex organic compounds like “2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenol” is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and synthetic biology. Future research could explore the synthesis, properties, and potential uses of this compound .
Properties
IUPAC Name |
2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2/c1-21-10-6-7-12(16(20)8-10)15-9-14(18-19-15)11-4-2-3-5-13(11)17/h2-8,14,18,20H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDJHOYAMZBQOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NNC(C2)C3=CC=CC=C3F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-BUTYL-1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B4046695.png)

![2,3-Dihydro-1,4-benzodioxin-6-yl-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B4046713.png)
![1-(3,5-dichlorophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B4046718.png)
![8-(2-chlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4046722.png)
![Methyl 2-[[2-[2-(4-ethoxyphenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetyl]amino]benzoate](/img/structure/B4046730.png)
![1-(4-methoxyphenyl)-3-{[4-(trifluoromethoxy)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B4046737.png)
![ethyl 2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4046738.png)
![5,7-dimethyl-2-(4-propylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B4046762.png)
![N-[3-[(2,6-dimethylphenyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide](/img/structure/B4046774.png)
![N-(4-chlorophenyl)-2-({2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl}sulfanyl)acetamide](/img/structure/B4046782.png)
![1-(4-Fluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4046783.png)
